4-bromo-1-ethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. The compound's molecular formula is , and it features a bromine atom at the 4-position of the benzodiazole structure and an ethyl group at the 1-position. Benzodiazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
4-bromo-1-ethyl-1H-1,3-benzodiazole falls under the category of brominated heterocycles, specifically benzodiazoles. These compounds are characterized by their fused ring structures and are widely studied for their pharmacological properties.
The synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole typically involves electrophilic bromination of 1-ethyl-1H-1,3-benzodiazole. This reaction can be facilitated using bromine or brominating agents in suitable solvents.
A common synthetic route involves:
The molecular structure of 4-bromo-1-ethyl-1H-1,3-benzodiazole consists of:
The compound's key structural data includes:
4-bromo-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions typical of benzodiazoles, including:
For example, in nucleophilic substitution reactions, amines or alcohols may react with 4-bromo-1-ethyl-1H-1,3-benzodiazole to form new derivatives. The choice of solvent and reaction conditions significantly influences the outcome and yield of these reactions .
The mechanism of action for compounds like 4-bromo-1-ethyl-1H-1,3-benzodiazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm structure and purity during synthesis .
4-bromo-1-ethyl-1H-1,3-benzodiazole has potential applications in:
Research into its biological activities may reveal further applications in pharmaceuticals or agrochemicals as derivatives are synthesized and tested for efficacy and safety .
The synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole follows well-established routes for benzimidazole core functionalization. A common approach involves the N-alkylation of precursor benzimidazoles, where 4-bromobenzimidazole undergoes alkylation with ethyl bromide or iodoethane in the presence of a base like potassium carbonate (K₂CO₃) to introduce the N-ethyl group [2]. Alternatively, cyclization strategies are employed, starting from ortho-phenylenediamine derivatives. Here, 4-bromo-ortho-phenylenediamine reacts with ethyl orthoacetate or acetic acid derivatives under dehydrating conditions, forming the benzimidazole ring with simultaneous introduction of the bromo substituent at the 4-position [2]. Advanced methodologies leverage molecular hybridization, where the 4-bromo-1-ethylbenzimidazole moiety serves as a key building block. For instance, it is coupled via linker units like 1,2,3-triazoles to pharmacophores such as quinolones, as demonstrated in the synthesis of hybrids targeting Staphylococcus aureus [2]. Key synthetic steps typically involve reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile), with reaction progress monitored by TLC. Purification is achieved via column chromatography or recrystallization, yielding the target compound as crystalline solids confirmed by melting point analysis and spectroscopic techniques [2] [4].
Introducing bromine at the 4-position of the benzimidazole ring requires precise regiocontrol. Electrophilic Aromatic Substitution (EAS) is feasible but challenging due to the inherent electron-deficient nature of the benzimidazole ring and potential directing effects of substituents. Direct bromination (e.g., using Br₂ in acetic acid or DCM) of 1-ethylbenzimidazole often yields mixtures, with bromination favoring the 5- and 6-positions over the 4-position due to electronic and steric factors [1] [3]. The more reliable strategy employs pre-functionalized precursors. This involves:
Table 1: Bromination Positional Preferences in 1-Ethylbenzimidazole Derivatives
Bromination Method | Precursor | Major Product(s) | Regioselectivity Control Factor |
---|---|---|---|
Direct EAS (Br₂/AcOH) | 1-Ethylbenzimidazole | 5-Bromo, 6-Bromo isomers | Inherent ring electronics, minor 4-substituent sterics |
Cyclization from pre-brominated diamine | 4-Bromo-1,2-diaminobenzene | 4-Bromo-1-ethylbenzimidazole | Precursor functionalization |
Directed ortho-metalation | 1-Ethyl-5-(directing group)-benzimidazole | 4-Bromo-1-ethyl-5-substituted benzimidazole | Directing group (e.g., CONR₂) at C5 |
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the molecular structure and regiochemistry of 4-bromo-1-ethyl-1H-1,3-benzodiazole. While specific SC-XRD data for this exact compound was not found in the provided sources, structural data for closely related 1-ethylbenzimidazole bromo derivatives (e.g., Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate [3]) and hybrid molecules containing the 1-ethylbenzimidazole moiety [2] confirm key features. The benzimidazole core is highly planar, with the bromine atom lying within the plane of the fused ring system. The ethyl group attached to N1 adopts a conformation where the terminal methyl group is typically oriented away from the bromine substituent to minimize steric repulsion. Key bond lengths include:
NMR Spectroscopy:
FT-IR Spectroscopy:Principal absorption bands include:
UV-Vis Spectroscopy:The compound exhibits absorption maxima primarily attributed to π→π* transitions within the conjugated benzimidazole system. Typically, two major bands are observed:
Table 2: Characteristic Spectroscopic Signatures of 4-Bromo-1-ethyl-1H-1,3-benzodiazole
Spectroscopic Technique | Key Signals / Bands | Structural Assignment |
---|---|---|
¹H NMR | δ 8.60–8.90 (1H, s) | H2 (Imidazole proton) |
δ 7.20–7.80 (3H, m) | H5, H6, H7 (Aromatic protons) | |
δ 4.20–4.30 (2H, q, J ≈ 7.2 Hz) | N-CH₂CH₃ | |
δ 1.40–1.45 (3H, t, J ≈ 7.2 Hz) | N-CH₂CH₃ | |
¹³C NMR | δ 150–155 | C2 |
δ 115–120 | C4 (Carbon bearing Br) | |
δ 36–38 | N-CH₂CH₃ | |
δ 14–16 | N-CH₂CH₃ | |
FT-IR | ~1600–1580 cm⁻¹, ~1480–1450 cm⁻¹ | C=N, C=C stretch (Benzimidazole ring) |
~750–800 cm⁻¹ | C-H bend (1,2,3-Trisubstituted benzene pattern) | |
~1370–1380 cm⁻¹ | CH₃ bend | |
Absence ~3200–3500 cm⁻¹ | Confirms N-alkylation (no N-H) | |
UV-Vis | λmax ~240–260 nm, ~280–300 nm | π→π* transitions (Benzene & Benzimidazole chromophores) |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: